Structural Differentiation from 5-Nitro-N-(4-phenylthiazol-2-yl)furan-2-carboxamide: Substitution Pattern Alters Bioactivation Potential and Steric Profile
The target compound replaces the 5-nitro group on the furan ring (present in the lead scaffold of Ran et al. 2016) with a 5-(3-nitrophenyl) substituent. This change increases the molecular weight from 301.3 g/mol (5-nitro analog) to 391.4 g/mol (+90.1 Da) and adds an aryl ring that introduces distinct steric demands. In the Ran et al. series, the parent 5-nitro-N-(4-phenylthiazol-2-yl)furan-2-carboxamide was used as the core scaffold, and the most potent antitubercular derivatives required additional substitution at the 3-position of the benzene ring attached to the furan. The best compound 18e (bearing a benzamide substituent at that position) achieved Mtb H37Ra MIC = 0.27 µg/mL and S. aureus MIC = 1.36 µg/mL [1]. The target compound differs fundamentally: the nitro group is positioned on a meta-substituted phenyl ring rather than directly on the electron-rich furan, which alters the reduction potential (E₁/₂) relevant to nitroreductase-mediated activation—a critical determinant of antimycobacterial activity in nitrofuran and nitroaryl chemotypes [2]. This structural distinction means the compound cannot be assumed to share the same bioactivation pathway or MIC values without independent measurement.
| Evidence Dimension | Molecular weight and substitution pattern of the warhead group |
|---|---|
| Target Compound Data | MW = 391.4 g/mol; 5-(3-nitrophenyl) substituent on furan; nitro group meta to furan attachment on a phenyl spacer |
| Comparator Or Baseline | 5-Nitro-N-(4-phenylthiazol-2-yl)furan-2-carboxamide: MW = 301.3 g/mol (estimated for C₁₄H₉N₃O₃S); nitro directly on furan C-5 position (no phenyl spacer) |
| Quantified Difference | ΔMW = +90.1 Da; additional phenyl ring and altered nitro position (meta-nitrophenyl vs. alpha-nitro-furan) |
| Conditions | Structural comparison based on published SAR of 2-aminothiazole nitrofuran series (Ran et al., Bioorg Med Chem Lett, 2016) |
Why This Matters
The structural difference precludes direct substitution of one chemotype for the other in antibacterial SAR campaigns, as the bioactivation mechanism and steric accommodation in the target binding site are not conserved.
- [1] Ran K, Gao C, Deng H, Lei Q, You X, Wang N, Shi Y, Liu Z, Wei W, Peng C, Xiong L, Xiao K, Yu L. Identification of novel 2-aminothiazole conjugated nitrofuran as antitubercular and antibacterial agents. Bioorg Med Chem Lett. 2016;26(15):3696-3701. PMID: 27289321. View Source
- [2] Elsaman T, Mohamed MS, Mohamed MA. Current development of 5-nitrofuran-2-yl derivatives as antitubercular agents. Bioorg Chem. 2019;88:102969. PMID: 31077910. View Source
